molecular formula C10H9NO3S B6351275 5-Thiophen-2-yl-oxazole-4-carboxylic acid ethyl ester, 95% CAS No. 127919-35-1

5-Thiophen-2-yl-oxazole-4-carboxylic acid ethyl ester, 95%

Cat. No. B6351275
CAS RN: 127919-35-1
M. Wt: 223.25 g/mol
InChI Key: KEGPOLPAFVUAQE-UHFFFAOYSA-N
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Description

“5-Thiophen-2-yl-oxazole-4-carboxylic acid ethyl ester” is a chemical compound that incorporates two important heterocyclic moieties, thiophene and oxazole . These moieties are known to be part of a large number of drugs and biologically relevant molecules . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The synthesis of thiophene and oxazole derivatives has been a topic of interest for many researchers . Thiophene derivatives are typically synthesized through condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Oxazoles, on the other hand, can be prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® .

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, have found applications as corrosion inhibitors in industrial chemistry and material science . These compounds can protect metals from degradation caused by environmental factors such as moisture, acids, and salts. By forming a protective layer on metal surfaces, they prevent or reduce corrosion, extending the lifespan of materials.

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The π-conjugated structure of thiophenes allows efficient charge transport, making them valuable components in electronic devices.

Pharmacological Properties

Thiophene-containing compounds exhibit diverse pharmacological properties:

Biologically Active Compounds

Thiophene analogs are of interest to medicinal chemists. They contribute to the development of advanced compounds with various biological effects . For instance:

properties

IUPAC Name

ethyl 5-thiophen-2-yl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-13-10(12)8-9(14-6-11-8)7-4-3-5-15-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGPOLPAFVUAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274267
Record name Ethyl 5-(2-thienyl)-4-oxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate

CAS RN

127919-35-1
Record name Ethyl 5-(2-thienyl)-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127919-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-thienyl)-4-oxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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